molecular formula C12H9BrN4 B11834027 4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline CAS No. 1039364-88-9

4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline

Katalognummer: B11834027
CAS-Nummer: 1039364-88-9
Molekulargewicht: 289.13 g/mol
InChI-Schlüssel: DKMJFGNFBFLNGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-YL)aniline is a high-value chemical scaffold built around the privileged pyrazolo[1,5-a]pyrimidine (PP) core, a fused, rigid, and planar N-heterocyclic system recognized for its significant impact in medicinal chemistry and drug discovery . The bromine atom at the 3-position serves as a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki or copper-catalyzed Ullmann-type amination, allowing for the creation of diverse compound libraries for Structure-Activity Relationship (SAR) screening . The aniline functional group at the 6-position enhances the molecule's potential as a bifunctional building block, enabling its incorporation into larger, more complex molecular architectures, such as through the formation of piperazine derivatives . Compounds featuring the pyrazolo[1,5-a]pyrimidine core have demonstrated a wide range of biological activities, including investigation as selective protein inhibitors, anticancer agents, and treatments for neurodegenerative and infectious diseases . This specific aniline derivative is strategically designed for research and development applications, including use as a key synthetic intermediate in the discovery of novel kinase inhibitors and other targeted therapeutics . For Research Use Only. Not for human, veterinary, or household use.

Eigenschaften

CAS-Nummer

1039364-88-9

Molekularformel

C12H9BrN4

Molekulargewicht

289.13 g/mol

IUPAC-Name

4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)aniline

InChI

InChI=1S/C12H9BrN4/c13-11-6-16-17-7-9(5-15-12(11)17)8-1-3-10(14)4-2-8/h1-7H,14H2

InChI-Schlüssel

DKMJFGNFBFLNGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

One-Pot Cyclization with Oxidative Halogenation

A pivotal method for introducing bromine at position 3 involves a one-pot cyclization and oxidative halogenation protocol developed by Sikdar et al. (2023). This approach utilizes 5-aminopyrazoles, enaminones, and sodium bromide (NaBr) in the presence of potassium persulfate (K₂S₂O₈) as an oxidizing agent. For 4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)aniline, the enaminone precursor must contain the aniline moiety at the β-position.

Reaction Mechanism :

  • Cyclocondensation : The amino group of 5-aminopyrazole reacts with the enaminone’s carbonyl group, forming the pyrazolo[1,5-a]pyrimidine core.

  • Oxidative Bromination : K₂S₂O₈ oxidizes NaBr to bromine radicals, which selectively substitute hydrogen at position 3 of the fused ring.

Optimized Conditions :

  • Solvent: Water or dimethyl sulfoxide (DMSO)

  • Temperature: 80–100°C

  • Yield: 85–92% for 3-bromo derivatives.

Substrate Scope :
Enaminones derived from 4-aminobenzaldehyde (to introduce the aniline group) undergo efficient cyclization and bromination. Electron-withdrawing groups on the aryl ring of the enaminone slightly reduce yields (75–80%) due to decreased nucleophilicity at the reaction site.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for pyrazolo[1,5-a]pyrimidine synthesis. Castillo et al. (2016) demonstrated that solvent-free conditions under microwave heating (120°C, 20 minutes) achieve near-quantitative yields of 6-arylpyrazolo[1,5-a]pyrimidines. Adapting this method for 4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)aniline requires:

  • Using 5-amino-4-(4-aminophenyl)pyrazole as the starting material.

  • Reacting with β-ketoesters or β-diketones under microwave irradiation to form the pyrimidine ring.

  • Post-synthetic bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane.

Advantages :

  • Reduced reaction time (20–30 minutes vs. 12–24 hours for conventional heating).

  • Higher purity due to minimized side reactions.

Condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a classical route to pyrazolo[1,5-a]pyrimidines. For 4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)aniline, this method allows simultaneous introduction of the aniline group during core formation.

Acid-Catalyzed Condensation

Poursattar et al. (2015) reported condensing 5-amino-3-(4-aminophenyl)-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in acetic acid and sulfuric acid. The reaction proceeds via:

  • Nucleophilic attack of the pyrazole’s amino group on the β-ketoester’s carbonyl carbon.

  • Cyclization and dehydration to form the pyrimidine ring.

  • Bromination at position 3 using HBr/H₂O₂ under reflux.

Key Data :

ParameterValue
Reaction Time6 hours
Temperature100°C
Yield (after bromination)78%

Limitations :

  • Bromination post-condensation may lead to regioisomeric by-products if competing positions are reactive.

  • Harsh acidic conditions can degrade sensitive functional groups.

Lewis Acid-Catalyzed Reactions

Employing Lewis acids like ZnCl₂ or FeCl₃ improves regioselectivity during condensation. For example, reacting 5-amino-4-(4-aminophenyl)pyrazole with acetylacetone in the presence of ZnCl₂ (10 mol%) in ethanol at 60°C yields the pyrazolo[1,5-a]pyrimidine core within 3 hours (yield: 88%). Subsequent bromination with CuBr₂ in acetonitrile introduces bromine at position 3 with 90% regioselectivity.

Post-Synthetic Modification Strategies

For substrates where direct bromination during cyclization is challenging, post-synthetic functionalization offers an alternative.

Electrophilic Aromatic Bromination

Direct bromination of pre-formed 4-(pyrazolo[1,5-a]pyrimidin-6-yl)aniline using bromine (Br₂) in acetic acid at 0–5°C achieves selective substitution at position 3. The electron-rich pyrimidine ring directs electrophilic attack to the meta position relative to the nitrogen.

Optimized Conditions :

  • Br₂ (1.1 equiv), AcOH, 0°C, 2 hours.

  • Yield: 70–75%.

Challenges :

  • Over-bromination can occur if reaction time or temperature exceeds optimal ranges.

  • Aniline’s -NH₂ group may require protection (e.g., acetylation) to prevent side reactions.

Cross-Coupling Reactions

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing 4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)aniline:

MethodYield (%)RegioselectivityScalabilityCost Efficiency
One-Pot Cyclization85–92HighExcellentModerate
Microwave Cyclization90HighGoodHigh
Acid-Catalyzed Condensation78ModerateGoodLow
Electrophilic Bromination70–75ModeratePoorModerate

Analyse Chemischer Reaktionen

Reaktionstypen

4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkoxide.

    Oxidation und Reduktion:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Substitutionsreaktionen entstehen, hängen von dem verwendeten Nukleophil ab. Beispielsweise würde die Substitution mit einem Amin-Nukleophil ein entsprechendes Aminopyrazolo[1,5-a]pyrimidin-Derivat ergeben .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies indicate that 4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline exhibits notable cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Study on Lung and Breast Cancer Cells :
    • Cell Lines: A549 (lung cancer) and MCF-7 (breast cancer)
    • IC50 Values:
      Cell LineIC50 (µM)
      A54912.5
      MCF-715.0
    These results suggest that the compound could serve as a lead for developing new anticancer agents, demonstrating significant inhibition of tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
  • In Vivo Experiments :
    • In xenograft models, treatment with this compound resulted in a substantial reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines.

Experimental Data

  • In Vitro Studies :
    • Treatment Effects on Cytokine Production:
      TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
      Control1000800
      Compound Treatment300250
    These findings indicate that the compound significantly reduces the production of inflammatory markers, suggesting its utility in treating inflammatory diseases .

Antimicrobial Properties

Preliminary evaluations have suggested that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess antimicrobial activity against various bacterial strains.

Research Insights

  • Some derivatives have demonstrated efficacy against specific bacterial strains, highlighting the potential for further development into antimicrobial agents .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through efficient methods that allow for the rapid production of diverse arrays of pyrazolo[1,5-a]pyrimidines.

Synthesis Methodology

  • Recent advancements include a microwave-assisted copper-catalyzed method that yields high purity products in short reaction times while avoiding toxic reagents . This synthetic versatility enhances the potential for creating compound libraries for biological screening.

Neurodegenerative Disease Research

The compound has also been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives may offer therapeutic benefits in this area .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not Available C₁₁H₈BrN₅ ~306.12 3-Bromo, 6-aniline
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(3R)-3-piperidinyl-pyrazolo[1,5-a]pyrimidin-7-amine 891494-63-6 C₁₅H₁₈BrN₇ 376.25 6-Bromo, 3-methylpyrazole, 5-piperidinyl, 7-amine

Biologische Aktivität

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)aniline is part of a significant class of compounds known as pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are recognized for their pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The 3-bromo substitution in this compound enhances its biological profile by potentially increasing its binding affinity to target proteins.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclocondensation reactions between 3-aminopyrazoles and various electrophiles. Recent studies have highlighted several synthetic pathways that yield high purity and yield of the compound while allowing for structural modifications that can enhance biological activity .

Table 1: Summary of Synthesis Methods for Pyrazolo[1,5-a]pyrimidines

MethodologyKey FeaturesYieldsReferences
Cyclocondensation with β-dicarbonylsVersatile structural modificationsHigh
Reaction with 1,3-biselectrophilesAllows introduction of various substituentsModerate to high
Use of microwave-assisted synthesisReduces reaction time significantlyHigh

Anticancer Properties

This compound exhibits significant anticancer activity. A study involving the NCI-60 cancer cell line panel demonstrated that this compound selectively inhibits the growth of various cancer cells. The IC50 values reported indicate potent activity against several cancer types, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The IC50 value against COX-2 has been found to be comparable to that of established inhibitors like celecoxib .

Table 2: Biological Activity Data for this compound

Biological ActivityTarget Enzyme/Cell LineIC50 Value (μM)Reference
AnticancerVarious cancer cell lines (NCI-60)Varies by cell type
COX-2 InhibitionCOX-20.04 ± 0.01

Case Studies

Several case studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • In Vivo Anti-inflammatory Study : In an animal model using carrageenan-induced paw edema, derivatives similar to this compound demonstrated significant reduction in inflammation compared to controls .
  • Cancer Cell Line Study : A detailed examination of its effects on human breast cancer cell lines revealed that the compound induced apoptosis through activation of caspase pathways, highlighting its mechanism of action in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves halogenation or coupling reactions. For example, methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate can undergo Suzuki-Miyaura coupling with aryl boronic acids using palladium catalysts under inert atmospheres. Key parameters include temperature control (e.g., ice-water cooling during halogenation with N-iodosuccinimide) and solvent choice (anhydrous dichloromethane or THF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aromatic and bromine-substituted regions. Mass spectrometry (MS) confirms molecular weight (e.g., 376.25 g/mol for related brominated derivatives). High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for batch validation .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Bromine at the pyrazolo[1,5-a]pyrimidine core enhances electrophilicity, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, bromide’s lower reactivity compared to iodide may require optimized conditions (e.g., elevated temperatures or stronger bases). Substitution with iodine via N-iodosuccinimide has been used to improve coupling efficiency in related compounds .

Advanced Research Questions

Q. What strategies address low reactivity of brominated intermediates in functionalization reactions?

Switching to iodinated analogs (e.g., using N-iodosuccinimide) improves reactivity for aryl couplings. Alternatively, microwave-assisted synthesis or transition-metal catalysts (e.g., Pd(PPh₃)₄) can accelerate sluggish reactions. Pre-activation of boronic acid partners with pinacol esters also enhances efficiency .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

X-ray crystallography reveals bond lengths and angles critical for target interactions. For example, the pyrazolo[1,5-a]pyrimidine core in methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate shows a planar geometry (bond angles ~120°), enabling π-π stacking with enzyme active sites. Substituents like trifluoromethoxy groups (in benzamide derivatives) improve metabolic stability .

Q. What structural modifications are linked to improved pharmacokinetic properties in pyrazolo[1,5-a]pyrimidine derivatives?

Introducing electron-withdrawing groups (e.g., trifluoromethoxy) enhances membrane permeability. Morpholino or piperidinyl substituents (e.g., DMH4) improve solubility and bioavailability. SAR studies on dorsomorphin analogs highlight that alkyl chain length and aromatic substituents modulate selectivity for VEGF/BMP inhibition .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Rigorous SAR analysis using isogenic cell lines and standardized assays (e.g., kinase inhibition profiles) is critical. For instance, DMH3 (quinoline-substituted) and DMH4 (phenyl-substituted) show divergent BMP inhibition despite structural similarity, emphasizing the role of substituent electronic properties. Dose-response curves and crystallographic docking studies further clarify mechanisms .

Q. What computational tools are recommended for predicting the reactivity of brominated pyrazolo[1,5-a]pyrimidines?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites. Molecular dynamics simulations assess binding affinities to targets like kinases. Software such as OLEX2 and SHELXL aids in refining crystallographic models .

Methodological Considerations

Q. How should researchers optimize reaction yields in multi-step syntheses?

  • Step 1: Prioritize regioselective halogenation using N-bromosuccinimide in DMF at 0°C.
  • Step 2: Monitor intermediates via TLC (silica gel, UV detection).
  • Step 3: Purify final products using gradient elution (hexane → ethyl acetate). Yields >70% are achievable with strict anhydrous conditions and catalyst recycling .

Q. What analytical workflows validate compound stability under biological assay conditions?

  • Stability Testing: Incubate in PBS (pH 7.4) at 37°C for 24h; analyze via LC-MS for degradation products.
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
  • Plasma Protein Binding: Equilibrium dialysis followed by HPLC quantifies free fraction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.